molecular formula C15H13BrN4 B5358933 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine

2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine

Cat. No.: B5358933
M. Wt: 329.19 g/mol
InChI Key: CLBFAKALONTKBD-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine is a heterocyclic compound that belongs to the class of 1,2,4-benzotriazines.

Properties

IUPAC Name

2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4/c16-11-7-5-10(6-8-11)14-9-20-15(18-14)17-12-3-1-2-4-13(12)19-20/h5-9H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLBFAKALONTKBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=C(N=C3N=C2C1)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-benzotriazines, including 2-(4-bromophenyl)-6,7,8,9-tetrahydroimidazo[1,2-b][1,2,4]benzotriazine, can be achieved through various methods. One common approach involves the cyclization of N-(2-aminoaryl)hydrazides . Another method includes the coupling of 2-iodoaryl amides with N-Boc-protected hydrazine in the presence of copper (I) iodide as a catalyst and pyrrole-2-carboxylic acid as the ligand, followed by in situ oxidation .

Industrial Production Methods

Industrial production methods for 1,2,4-benzotriazines typically involve large-scale cyclization reactions under controlled conditions to ensure high yields and purity. The use of efficient catalysts and optimized reaction conditions is crucial for the scalability of these processes .

Chemical Reactions Analysis

Mechanism of Action

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